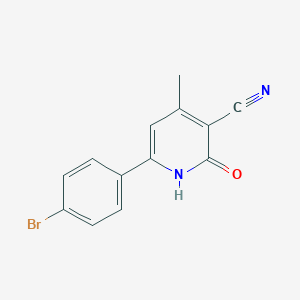

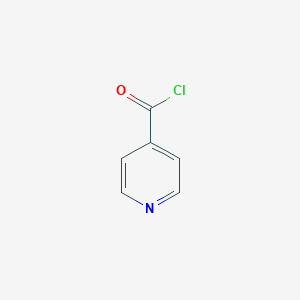

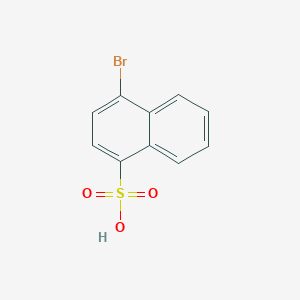

4-(4-Bromophenyl)-2,6-diphenylpyridine

Overview

Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that may affect its reactivity .Physical and Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, etc.) .Scientific Research Applications

Photophysical Properties and Synthesis

4-(4-Bromophenyl)-2,6-diphenylpyridine and its derivatives have been a focus in research due to their unique photophysical properties. For instance, a study on iridium biscyclometalated complexes with 2,6-diphenylpyridine-type ligands showed that these complexes exhibit strong visible absorption and long-lived emission in room temperature solution, which is predominantly ligand-to-ligand charge transfer in nature (Polson et al., 2004). Additionally, luminescent poly(phenylene vinylene) derivatives with 2,6-diphenylpyridine units have been synthesized, showing potential as luminescent and laser materials (Karastatiris et al., 2004).

Crystal Structure and Molecular Interactions

The crystal and molecular structures of derivatives of this compound have been studied to understand the effect of substituents on the geometry of the benzene ring. This includes exploring the interactions between the methoxy group and the ring via resonance effects, which are significant in the design of new materials and molecules (Krygowski et al., 1994).

Application in Solar Cells

In the field of renewable energy, particularly solar cells, derivatives of this compound have been utilized. For instance, their use in copper(I)-based dye-sensitized solar cells as anchoring ligands has been studied, providing insights into how the structure of these compounds influences solar cell performance (Brauchli et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with palladium, forming a new pd-c bond

Biochemical Pathways

It’s worth noting that compounds with similar structures have been shown to have antimicrobial and antitumor activities , suggesting that they may interact with biochemical pathways related to cell growth and proliferation.

Pharmacokinetics

A study on similar compounds suggests that they have good gastrointestinal absorption and blood-brain barrier permeation . These properties could potentially influence the bioavailability of 4-(4-Bromophenyl)-2,6-diphenylpyridine, but more research is needed to confirm this.

Result of Action

Similar compounds have been shown to have antimicrobial and antitumor activities

Action Environment

It’s worth noting that similar compounds are stable under ambient conditions , suggesting that this compound might also be stable under similar conditions.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJJDLDEQFMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348252 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-81-3 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spatial arrangement of the benzene rings in 4-(4-Bromophenyl)-2,6-diphenylpyridine?

A1: The three benzene rings in this compound are arranged in a disrotatory, counter-rotating fashion around the central pyridine ring []. This means that if you were to look down the bond connecting one benzene ring to the pyridine, the other two benzene rings would appear to rotate in opposite directions. Additionally, each benzene ring is twisted relative to the pyridine ring, with dihedral angles ranging from 19.56° to 30.51° [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

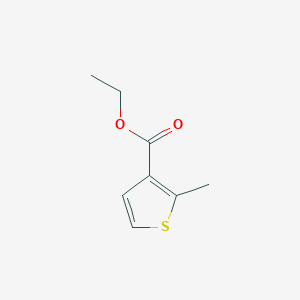

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

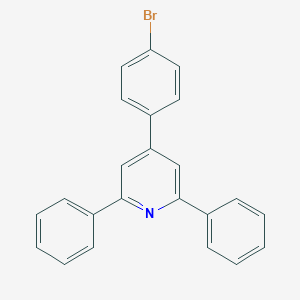

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)